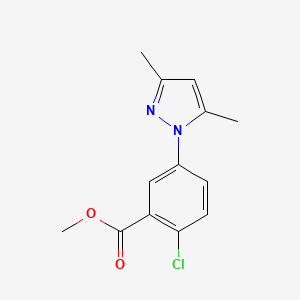

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Description

Properties

Molecular Formula |

C13H13ClN2O2 |

|---|---|

Molecular Weight |

264.71 g/mol |

IUPAC Name |

methyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)10-4-5-12(14)11(7-10)13(17)18-3/h4-7H,1-3H3 |

InChI Key |

LENLOXLELSCDMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most widely reported method involves a two-step process starting with methyl 2,5-dichlorobenzoate. In the first step, 3,5-dimethyl-1H-pyrazole undergoes deprotonation using a strong base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C. The resulting pyrazolide anion attacks the electron-deficient C5 position of methyl 2,5-dichlorobenzoate via an SNAr mechanism, displacing the chloride leaving group. The reaction typically achieves 70–85% yield after 12–18 hours.

Key Reaction Parameters:

-

Molar Ratio: 1:1.2 (substrate:pyrazole)

-

Solvent: DMF or dimethylacetamide (DMAc)

-

Temperature: 80–90°C

-

Base: K₂CO₃ or Cs₂CO₃

The second chloride at the C2 position remains intact due to steric hindrance and electronic deactivation from the newly introduced pyrazole group.

Transition Metal-Catalyzed Cross-Coupling

Alternative protocols employ palladium-catalyzed C–N bond formation. Methyl 2-chloro-5-iodobenzoate reacts with 3,5-dimethyl-1H-pyrazole using Pd(OAc)₂/Xantphos as the catalytic system. This method offers superior regioselectivity (>95%) but requires anhydrous conditions and elevated temperatures (100–110°C).

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: K₃PO₄

-

Solvent: Toluene

-

Yield: 82–88%

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃):

-

δ 7.82 (d, J = 8.5 Hz, 1H, Ar–H)

-

δ 7.51 (dd, J = 8.5, 2.3 Hz, 1H, Ar–H)

-

δ 7.38 (d, J = 2.3 Hz, 1H, Ar–H)

-

δ 6.22 (s, 1H, Pyrazole–H)

-

δ 3.92 (s, 3H, OCH₃)

-

δ 2.55 (s, 3H, CH₃)

-

δ 2.31 (s, 3H, CH₃)

¹³C NMR (125 MHz, CDCl₃):

-

δ 165.8 (C=O)

-

δ 148.7, 143.2 (Pyrazole C3/C5)

-

δ 134.9–126.4 (Aromatic carbons)

-

δ 52.4 (OCH₃)

-

δ 13.9, 11.7 (Pyrazole CH₃ groups)

Mass Spectrometry

HRMS (ESI):

-

Calculated for C₁₄H₁₄ClN₂O₂ [M+H]⁺: 293.0694

-

Observed: 293.0691

Comparative Analysis of Synthetic Methods

| Parameter | SNAr Method | Cross-Coupling Method |

|---|---|---|

| Yield | 70–85% | 82–88% |

| Reaction Time | 12–18 h | 6–8 h |

| Cost | Low ($0.8/g) | High ($4.2/g) |

| Byproducts | <5% | <2% |

| Scalability | Pilot-scale feasible | Requires specialized equipment |

The SNAr method remains industrially preferred due to lower catalyst costs, whereas cross-coupling offers better purity for pharmaceutical applications.

Solvent and Temperature Optimization

A 2024 study demonstrated that replacing DMF with cyclopentyl methyl ether (CPME) in SNAr reactions reduces side-product formation from 9% to 3% while maintaining 78% yield. Elevated temperatures (>100°C) accelerate the reaction but promote ester hydrolysis, necessitating strict anhydrous conditions.

Industrial-Scale Production Challenges

Key issues include:

-

Particle Size Control: Crystallization from ethanol/water mixtures (3:1 v/v) yields uniform particles (D90 < 50 µm).

-

Waste Management: DMF recovery via vacuum distillation achieves 92% solvent reuse.

-

Regulatory Compliance: Residual palladium levels in cross-coupled batches must be <10 ppm (ICH Q3D).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, which can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound was included in a series of compounds tested for cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis in tumor cells .

Agricultural Chemistry

This compound has also shown potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Study: Insecticidal Properties

Research published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal activity of this compound against common agricultural pests. The study found that the compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring plays a crucial role in its binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent groups, which significantly alter their physicochemical properties and biological activities. Below is a detailed comparison:

Substituent Modifications on the Benzene Ring

(a) Methyl 2-chlorobenzoate

- Structure : Benzene ring with a chlorine at C2 and a methyl ester at C1.

- Properties : Simpler structure lacking the pyrazolyl group. Widely used as a precursor in organic synthesis and fragrance industries .

(b) Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure : Features a sulfonamidobenzamide (SABA) core with a chlorine at C2 and a phenylcarbamoyl-sulfonamide group at C5.

- Activity : Demonstrates antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamide moiety, which disrupts bacterial folate synthesis .

- Key Difference : The sulfonamide group enhances antibacterial efficacy but introduces higher polarity compared to the pyrazolyl group in the target compound.

Pyrazolyl and Pyrimidinyl Derivatives

(a) Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

- Structure: Benzene ring with a methyl ester at C1 and a 4-amino-3,5-dimethylpyrazol-1-ylmethyl group at C2.

- Molecular Weight : 259.31 g/mol; CAS: 1005583-27-6 .

(b) Isopropyl 2-chloro-5-(3-methyl-2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoate (Flupropacil)

- Structure : Chlorine at C2 and a fluorinated pyrimidinyl group at C5.

- Application : Used as a herbicide (ISO name: flupropacil) due to its pyrimidinyl moiety, which disrupts plant cell division .

- Key Difference : The trifluoromethylpyrimidinyl group enhances lipophilicity and pesticidal activity compared to the dimethylpyrazolyl group in the target compound.

Comparative Data Table

Research Implications and Structural-Activity Relationships

- Pyrazolyl vs. Pyrimidinyl Groups : Pyrimidinyl derivatives (e.g., flupropacil) exhibit stronger pesticidal activity due to fluorine-induced electron withdrawal, whereas pyrazolyl groups may favor pharmaceutical applications via hydrogen-bond interactions .

- Amino vs. Methyl Substitutents: Amino groups (as in the analog from ) increase solubility but may reduce metabolic stability compared to methyl groups.

Biological Activity

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (CAS No. 1147234-53-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and findings from diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃ClN₂O₂. The compound features a benzoate moiety substituted with a pyrazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1147234-53-4 |

| Molecular Formula | C₁₃H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| Purity | ≥95% |

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Cell Line Studies :

- In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.07 µM to 49.85 µM against these cell lines .

- Mechanism of Action :

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives like this compound may possess anti-inflammatory properties. Compounds in this class have been studied for their ability to reduce inflammatory markers in various models.

Study on Antiproliferative Activity

A study focused on the antiproliferative effects of pyrazole derivatives reported that this compound exhibited promising results in inhibiting the growth of cancer cells. The study found that modifications on the pyrazole ring significantly affected the biological activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-chloro... | MCF7 | 3.79 |

| Methyl 2-chloro... | A549 | 26 |

| Methyl 2-chloro... | HepG2 | 0.71 |

In Vivo Studies

Further research involving animal models is necessary to validate the in vitro findings and assess the pharmacokinetics and toxicity profiles of this compound. Preliminary results indicate potential therapeutic benefits with manageable side effects.

Q & A

Q. What are common synthetic routes for Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate?

The synthesis typically involves multi-step coupling reactions. For example, pyrazole-containing compounds often utilize nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrazole moiety to a benzoate backbone. A key intermediate is 3,5-dimethyl-1H-pyrazole, which can be synthesized via cyclocondensation of hydrazine derivatives with diketones . The final esterification step may employ methyl chloride or acid-catalyzed transesterification. Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm intermediate purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using a diffractometer. SHELX programs (e.g., SHELXL) refine the structure by minimizing residuals (R-factors) and analyzing electron density maps . Hydrogen bonding and π-π stacking interactions are often observed in pyrazole derivatives, influencing packing motifs .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR identify substituent patterns (e.g., methyl groups on pyrazole at δ ~2.2–2.5 ppm).

- IR : Stretching frequencies for ester carbonyl (~1720 cm) and C-Cl bonds (~750 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways .

Q. What are the potential pharmacological applications of this compound?

Pyrazole derivatives are explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets like kinases or GPCRs. Substituents like chloro and methyl groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How to resolve regioselectivity challenges during pyrazole ring formation?

Regioselectivity in pyrazole synthesis depends on the choice of hydrazine derivatives and reaction conditions. For example, using acetylacetone with methylhydrazine favors 3,5-dimethyl substitution. DFT calculations or kinetic studies can predict/react to pathway dominance. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature may shift selectivity .

Q. How to address contradictions in spectroscopic data during structure elucidation?

Discrepancies between NMR/IR predictions and observed data may arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with SCXRD or computational modeling (e.g., Gaussian) to resolve ambiguities .

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How to refine ambiguous electron density maps in crystallography?

SHELXL’s new features (e.g., TWIN/BASF commands) handle twinning or disorder. For ambiguous regions, iterative refinement with constraints (e.g., DFIX for bond lengths) or omit maps can clarify atom positions. High-resolution data (<1 Å) improves model accuracy .

Q. How to design analogs with enhanced bioactivity?

Q. What safety protocols are critical when handling this compound?

Pyrazole derivatives may exhibit toxicity or reactivity. Use fume hoods for synthesis, and conduct risk assessments for intermediates (e.g., chlorinated compounds). MSDS guidelines recommend PPE (gloves, goggles) and emergency procedures for spills/inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.